molecular formula C17H17NO6 B5192298 3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5192298
M. Wt: 331.32 g/mol
InChI Key: GZJXQUIAUKSDDS-UHFFFAOYSA-N
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Description

3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of an ethoxycarbonyl group, an anilino group, and a bicyclic oxabicycloheptene framework, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the oxabicycloheptene core, followed by the introduction of the anilino and ethoxycarbonyl groups through nucleophilic substitution and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The bicyclic structure allows for specific interactions with biological macromolecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Caffeine: An alkaloid with a purine structure.

    Pyridinecarboxaldimine Ligands: Ligands used in coordination chemistry.

Uniqueness

3-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of an ethoxycarbonyl group, anilino group, and bicyclic oxabicycloheptene framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-ethoxycarbonylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-2-23-17(22)9-3-5-10(6-4-9)18-15(19)13-11-7-8-12(24-11)14(13)16(20)21/h3-8,11-14H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXQUIAUKSDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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